1,2,4-Thiadiazole-5-carbohydrazide

Description

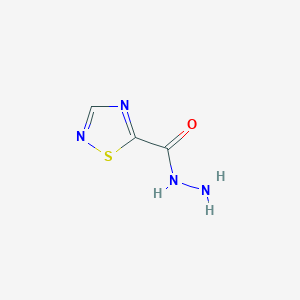

1,2,4-Thiadiazole-5-carbohydrazide (C₄H₆N₄OS) is a heterocyclic compound featuring a thiadiazole core substituted with a carbohydrazide group at position 3. Its molecular structure (SMILES: CC1=NSC(=N1)C(=O)NN) includes a methyl group at position 3, contributing to its lipophilicity and metabolic stability . This compound is widely utilized as a pharmaceutical intermediate, notably in the synthesis of Fezolinetant, a neurokinin-3 receptor antagonist for menopausal symptom relief . Its synthesis often involves Pinner reactions and bromination routes, ensuring high isotopic purity in deuterated forms .

Properties

Molecular Formula |

C3H4N4OS |

|---|---|

Molecular Weight |

144.16 g/mol |

IUPAC Name |

1,2,4-thiadiazole-5-carbohydrazide |

InChI |

InChI=1S/C3H4N4OS/c4-7-2(8)3-5-1-6-9-3/h1H,4H2,(H,7,8) |

InChI Key |

RKARBROEMMYZGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

1,2,3-Thiadiazole Derivatives

- Structure : The 1,2,3-thiadiazole ring differs in nitrogen and sulfur positioning, leading to distinct electronic properties.

- Activity : Derivatives like 4-methyl-2-phenylthiazole-5-carbohydrazide () exhibit anticancer activity (e.g., compound 7b , IC₅₀ = 1.61 µg/mL against HepG-2), attributed to the thioamide hydrazine moiety .

- Synthesis: Synthesized via reactions with α-halo compounds (e.g., phenacyl bromide) or hydrazonoyl chlorides, differing from the Pinner-based routes of 1,2,4-thiadiazoles .

1,3,4-Thiadiazole Derivatives

- Structure : The 1,3,4-thiadiazole ring enhances π-electron deficiency, influencing reactivity.

- Activity : Compounds like 5-(4-methyl-2-phenylthiazol-5-yl)-1,3,4-thiadiazoles show dual carbonyl groups (IR: 1700–1650 cm⁻¹) and potent anticancer activity (e.g., compound 11 , IC₅₀ = 1.98 µg/mL) .

- Synthesis : Formed via S-alkylation and cyclization of thioamide intermediates, contrasting with the bromination pathways of 1,2,4-thiadiazoles .

Substituted 1,2,4-Thiadiazolecarbohydrazides

- 1,2,3-Thiadiazole-4-carboxylic acid hydrazide : The carboxylic acid group increases hydrophilicity, reducing cell permeability relative to carbohydrazide derivatives .

Physical Properties

- Lipophilicity : 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (LogP ~1.2) is more lipophilic than 1,2,3-thiadiazole-4-carboxylic acid hydrazide (LogP ~0.5) due to the methyl vs. carboxylic acid groups .

- Solubility : The carbohydrazide group in 1,2,4-thiadiazole derivatives improves aqueous solubility compared to phenyl-substituted analogs .

Hazard and Stability Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.